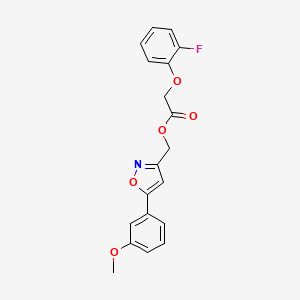

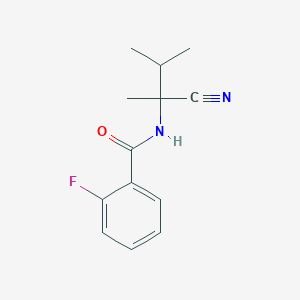

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

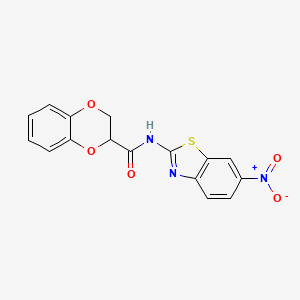

Research has demonstrated the utility of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide derivatives in iron-catalyzed, fluoroamide-directed C-H fluorination. This process involves the mild amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing broad substrate scope and functional group tolerance without noble metal additives. The reaction proceeds through short-lived radical intermediates with fluorine transfer mediated directly by iron, presenting a novel approach for the synthesis of fluorinated compounds (Groendyke, AbuSalim, & Cook, 2016).

Analysis of Long-Range Through-Space Couplings

Another study analyzed spin-spin couplings in 2-fluorobenzamide and its derivatives, revealing insights into intramolecular hydrogen bonding. This research provides valuable information for understanding the electronic effects in molecules with amide groups and could have implications for the design of new compounds with specific magnetic or electronic properties (Rae, Weigold, Contreras, & Biekofsky, 1993).

Development of Novel PET Imaging Agents

Furthermore, fluorobenzamide derivatives have been explored for their potential as novel PET imaging agents for tumor detection. Studies involving F-18 labeled fluoroarylvaline derivatives, including structural analogs of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide, have shown promising results in biodistribution experiments in tumor-bearing mice models. These compounds demonstrate superior tumor-to-background ratios compared to traditional imaging agents, highlighting their potential in oncological research (Qiao et al., 2009).

Photocatalytic Degradation Studies

In environmental sciences, derivatives of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide have been investigated for their photodecomposition under the action of photocatalysts like TiO2. Research focusing on the degradation of similar compounds suggests that the photocatalytic process can be enhanced by using adsorbent supports, thereby improving the efficiency of pollutant degradation in aqueous solutions. This application is critical for developing more effective environmental cleanup strategies (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Propriétés

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-9(2)13(3,8-15)16-12(17)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOFIXOWLXSUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-1,2-dimethylpropyl)-2-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)

![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2683271.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2683273.png)

![4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2683275.png)

![5-methyl-11-oxo-N-phenyl-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2683278.png)

![[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2683282.png)

![2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2683283.png)